4-(2-chloroethyl)-3-isopropyl-1H-pyrazole

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

This pyrazole features a 3-(2-chloroethyl) electrophile and a sterically demanding 5-isopropyl group—a dual-substitution pattern absent in simpler analogs. It enables site-specific nucleophilic derivatization for bidentate ligand assembly and late-stage library diversification. Procure for synthetic routes requiring precise steric/electronic control; direct replacement with mono-functional pyrazoles will compromise target molecular architecture.

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
CAS No. 2092067-27-9
Cat. No. B1492759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-chloroethyl)-3-isopropyl-1H-pyrazole
CAS2092067-27-9
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=NN1)CCCl
InChIInChI=1S/C8H13ClN2/c1-6(2)8-7(3-4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11)
InChIKeyXJTUYVNRRQPCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloroethyl)-3-isopropyl-1H-pyrazole (CAS 2092067-27-9): A Specialized C3/C5-Disubstituted Pyrazole Building Block for Research and Development


4-(2-Chloroethyl)-3-isopropyl-1H-pyrazole (CIIP) is a heterocyclic building block belonging to the pyrazole family, characterized by a unique 3-(2-chloroethyl) and 5-isopropyl substitution pattern . Its molecular formula is C₈H₁₃ClN₂, with a molecular weight of 172.65 g/mol . The compound features a pyrazole core with an electrophilic chloroethyl side chain at the C3 position, which is a key site for nucleophilic substitution, enabling its primary utility as a versatile synthetic intermediate for generating more complex, polyfunctional pyrazole derivatives, including specialized ligands for coordination chemistry [1].

Why 4-(2-Chloroethyl)-3-isopropyl-1H-pyrazole Cannot Be Replaced by Unsubstituted or Mono-Substituted Pyrazole Analogs


Generic or mono-substituted pyrazoles, such as the simple 4-(2-chloroethyl)-1H-pyrazole [1] or 3-isopropyl-1H-pyrazole , lack the precise dual-substitution pattern of the target compound. This unique combination of a reactive chloroethyl handle and a sterically distinct isopropyl group is not present in simpler analogs. Substituting these building blocks would fundamentally alter the steric and electronic environment of the resulting derivatives, compromising the intended synthetic pathway. The dual functionality of 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole is specifically engineered for multi-step syntheses where both the electrophilic chloroethyl group and the sterically demanding 5-isopropyl substituent are required to direct reactivity and impart specific properties to the final molecular architecture, a role that a simpler, mono-functional analog cannot fulfill [2].

4-(2-Chloroethyl)-3-isopropyl-1H-pyrazole: Verifiable Differentiation from Closest Analogs


Synthetic Access: Validated 30g-Scale Production Method for 3-(2-Chloroethyl)-5-isopropyl Pyrazoles

A validated synthetic route for compounds within the class of 5-substituted 3-(2-chloroethyl)pyrazoles, which directly encompasses 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole, has been demonstrated at a 30-gram scale with excellent overall yield. The method, which involves alcohol deprotection and conversion to a chloride, can be completed within 2 days [1]. This provides a well-defined, scalable access route for the target compound, a critical advantage over related pyrazole analogs for which a documented multi-gram synthesis may not be established.

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Utility as a Ligand Precursor: C3-Ligation Strategy Enabled by 5-Isopropyl Steric Profile

The 5-isopropyl substituent in 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole creates a unique steric environment that, when the 3-chloroethyl group is converted to a thioether or phosphine, allows for metal coordination at C3 while leaving the N1-H proton free for secondary hydrogen-bonding interactions [1]. This represents a clear functional differentiation from ligands derived from simple 3-(2-chloroethyl)pyrazoles, where the lack of a bulky 5-substituent would result in a different coordination geometry and reduced steric protection of the metal center. This property is a direct consequence of the compound's specific C5-isopropyl group and is not attainable with the unsubstituted 3-(2-chloroethyl)pyrazole analog.

Coordination Chemistry Ligand Design Homogeneous Catalysis

Differentiation by Electrophilic Reactivity: Chloroethyl vs. Alternative Leaving Groups

The 3-chloroethyl side chain of 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole provides a distinct reactivity profile compared to alternative electrophilic handles. While the 3-chloromethyl analog (5-isopropyl-3-(chloromethyl)-1H-pyrazole) is also a viable intermediate [1], the additional carbon spacer in the target compound alters the geometry and flexibility of the resulting derivatives. This difference is crucial for applications where linker length impacts molecular recognition or physical properties. Furthermore, the chloride is a superior leaving group compared to hydroxyl or methoxy groups found in earlier synthetic intermediates, enabling efficient and clean nucleophilic substitution under mild conditions [1].

Chemical Reactivity Nucleophilic Substitution Building Block Comparison

High-Impact Research Applications for 4-(2-Chloroethyl)-3-isopropyl-1H-pyrazole


Synthesis of Novel Bidentate P,N- or S,N-Ligands for Homogeneous Catalysis

The compound serves as an ideal starting material for creating bidentate ligands by converting the 3-chloroethyl group into a phosphine or thioether moiety. The bulky 5-isopropyl group sterically shields the metal center, while the unsubstituted N1 nitrogen remains available as a hydrogen-bond donor, a feature that can be critical for catalyst selectivity and activity [1].

Construction of Diversified Pyrazole-Based Screening Libraries

Researchers can leverage the 3-chloroethyl group as a versatile handle for late-stage diversification. By reacting with a range of N-, O-, S-, or P-nucleophiles, a single batch of this intermediate can generate a focused library of polyfunctional pyrazoles for biological screening or materials discovery [1]. The 5-isopropyl group provides a consistent, lipophilic anchor that influences the overall physiochemical profile of the library members.

Precursor for Metal-Binding Pharmacophores in Medicinal Chemistry

The compound's ability to form chelating ligands [1] makes it a valuable tool for medicinal chemists exploring metalloenzyme inhibitors. By tethering a metal-binding group (e.g., thiol, hydroxamic acid) to the 3-chloroethyl position, researchers can develop targeted inhibitors for zinc-dependent enzymes (e.g., HDACs, MMPs) or other metalloproteins, with the 5-isopropyl group providing essential hydrophobic contacts within the target's active site.

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